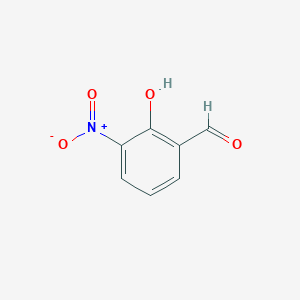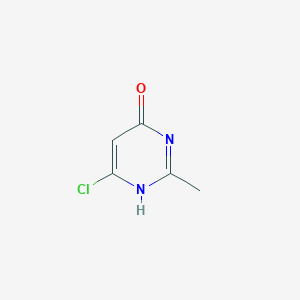![molecular formula C14H16O2 B105231 2-[(4-アセチルフェニル)メチル]シクロペンタン-1-オン CAS No. 96824-28-1](/img/structure/B105231.png)
2-[(4-アセチルフェニル)メチル]シクロペンタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C14H16O2. It is a derivative of cyclopentanone, featuring a benzyl group substituted with an acetyl group at the para position.
科学的研究の応用
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one has diverse applications in scientific research:
Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
Target of Action
The primary target of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one, also known as 2-(4-Acetylbenzyl)cyclopentanone, is cyclooxygenase . Cyclooxygenase is an enzyme that plays a key role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one becomes active after metabolism in the body and inhibits the activation of cyclooxygenase . By inhibiting this enzyme, the compound can reduce the production of prostanoids, which are involved in the inflammatory response.
Biochemical Pathways
The inhibition of cyclooxygenase by 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one affects the arachidonic acid pathway. This pathway is responsible for the production of prostanoids. When cyclooxygenase is inhibited, the conversion of arachidonic acid to prostanoids is reduced, leading to decreased inflammation .
Pharmacokinetics
It is known that the compound becomes active after metabolism in the body .
Result of Action
The primary result of the action of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is the reduction of inflammation. By inhibiting the activation of cyclooxygenase, the compound reduces the production of prostanoids, which are key mediators and regulators of inflammation .
生化学分析
Biochemical Properties
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one plays a role in biochemical reactions, particularly as a metabolite of Loxoprofen . It becomes active after metabolism in the body and inhibits the activation of cyclooxygenase
Cellular Effects
It is known to influence cell function through its role as a metabolite of Loxoprofen, an NSAID
Molecular Mechanism
The molecular mechanism of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one involves its role as a metabolite of Loxoprofen . It becomes active after metabolism in the body and inhibits the activation of cyclooxygenase
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-acetylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process .
化学反応の分析
Types of Reactions
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
類似化合物との比較
Similar Compounds
Loxoprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar cyclopentanone structure.
2-(4-Acetylphenyl)methyl]cyclopentan-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentanone core with a para-substituted benzyl group makes it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
2-[(4-acetylphenyl)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNGIPDONSHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)


![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)










